molecular formula C8H7Br2Cl B13652349 1,3-Dibromo-2-(2-chloroethyl)benzene

1,3-Dibromo-2-(2-chloroethyl)benzene

Cat. No.: B13652349
M. Wt: 298.40 g/mol
InChI Key: IHDNIFJERPWTRC-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(2-chloroethyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring, along with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(2-chloroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-chloroethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(2-chloroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts.

Major Products Formed

    Substitution: Formation of phenols, amines, or other substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1,3-Dibromo-2-(2-chloroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(2-chloroethyl)benzene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles. This process can lead to the formation of new chemical bonds and the generation of reactive intermediates. The specific pathways and targets depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-2-(2-chloroethyl)benzene
  • 1,4-Dibromo-2-(2-chloroethyl)benzene
  • 1,3-Dibromobenzene
  • 1,3-Dichlorobenzene

Uniqueness

1,3-Dibromo-2-(2-chloroethyl)benzene is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, along with the presence of an ethyl group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the position of the halogen atoms can influence the compound’s reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H7Br2Cl

Molecular Weight

298.40 g/mol

IUPAC Name

1,3-dibromo-2-(2-chloroethyl)benzene

InChI

InChI=1S/C8H7Br2Cl/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5H2

InChI Key

IHDNIFJERPWTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCCl)Br

Origin of Product

United States

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